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For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of smaller, faster, and more efficient semiconductor devices, the
fabrication of highly engineered source/drain (S/D) regions is a critical step. Selective epitaxial
growth of silicon (Si) and silicon-germanium (SiGe) alloys in these regions is paramount for
creating the strain necessary to enhance carrier mobility and improve transistor performance.
The choice of the silicon precursor for this chemical vapor deposition (CVD) process
significantly impacts the quality, performance, and manufacturability of the final device. This
guide provides an objective comparison of hexachlorodisilane (HCDS) with other common
silicon precursors—dichlorosilane (DCS), trichlorosilane (TCS), and silane (SiH4)—for S/D
epitaxy, supported by available experimental data.

Performance Comparison of Silicon Precursors

The selection of a silicon precursor for S/D epitaxy is a trade-off between growth rate,
selectivity, film quality, and doping control. HCDS has emerged as a strong candidate,
particularly for low-temperature, highly selective processes.

Key Performance Metrics:
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Data Summary:

The following table summarizes quantitative data on the performance of different silicon

precursors. It is important to note that direct comparative studies under identical conditions are

limited, and the data presented here is a synthesis of findings from various sources.
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In-depth Analysis of Precursor Performance
Growth Rate and Temperature

One of the primary advantages of HCDS is its ability to achieve high growth rates at
significantly lower temperatures compared to other chlorinated silanes like DCS and TCS. This
is crucial for advanced transistor architectures, such as FInFETs, where minimizing the thermal
budget is essential to prevent dopant diffusion and preserve the integrity of the delicate fin
structures.[1][2] While silane also offers high growth rates at low temperatures, it suffers from
poor selectivity, leading to unwanted deposition on dielectric surfaces. A comparison of growth
rates for various precursors shows that higher-order silanes generally exhibit higher growth
rates at lower temperatures.[3][4]

Selectivity
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Selective epitaxial growth is the ability to deposit crystalline silicon only on exposed silicon
surfaces while preventing nucleation on dielectric materials like silicon dioxide (SiOz2) or silicon
nitride (SiN). The chlorine content in the precursor plays a crucial role in achieving selectivity.
The chlorine atoms provide an in-situ etching mechanism that removes silicon atoms that
loosely adsorb on the dielectric surface. HCDS, with its high chlorine content, offers excellent
selectivity.[5] This is a significant advantage over silane, which typically requires the addition of
an external etchant gas like hydrogen chloride (HCI) to achieve selectivity, adding complexity to
the process.[4]

Doping Incorporation

The ability to incorporate high concentrations of dopants like boron (for p-type) and phosphorus
(for n-type) is critical for reducing contact resistance in the source/drain regions. The precursor
chemistry can influence the efficiency of dopant incorporation. For instance, in SiGe:B epitaxy
for pMOS devices, achieving high active boron concentrations is a key objective.[6][7] The
presence of germanium can influence boron incorporation, and the choice of silicon precursor
can further impact this complex interaction.[8] While detailed comparative studies on doping
efficiency with HCDS are still emerging, the lower processing temperatures associated with
HCDS can be beneficial in reducing dopant segregation and achieving sharper doping profiles.

Film Quality and Defect Density

The crystalline quality of the epitaxial film is paramount for device performance. Defects such
as dislocations and stacking faults can act as leakage paths and degrade carrier mobility. The
chlorine in HCDS can contribute to a lower defect density by promoting a more ordered crystal
growth and providing a self-cleaning effect on the growth surface.[9] However, the optimization
of pre-epitaxial cleaning steps remains crucial for all precursors to ensure a high-quality starting
surface for epitaxy.[2]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing results. Below are
generalized methodologies for selective epitaxial growth using HCDS and DCS.

General Experimental Workflow for Selective Epitaxial
Growth
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Caption: A generalized workflow for a typical selective epitaxial growth process.

Key Experiment: Selective Epitaxial Growth of SiGe:B
for pMOS Source/Drain

Objective: To grow a highly boron-doped SiGe film selectively in the recessed source/drain
regions of a p-type FinFET.
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Methodology using HCDS:

o Pre-Cleaning: The wafer is subjected to an ex-situ wet clean, typically involving a dilute
hydrofluoric acid (HF) dip to remove the native oxide from the silicon fins.

¢ In-situ Bake: Inside the CVD reactor, an in-situ bake in a hydrogen (Hz) ambient is performed
at a temperature range of 780-800°C to further clean the silicon surface without damaging
the fins.[1][2]

» Epitaxial Growth:

o Precursors: Hexachlorodisilane (HCDS) as the silicon source, Germane (GeHa) as the
germanium source, and Diborane (BzHs) as the boron dopant source.

o Carrier Gas: Hydrogen (Hz2).
o Temperature: 450 - 650°C.
o Pressure: Reduced pressure, typically in the range of 10-100 Torr.

o Process: The precursor and dopant gases are introduced into the reactor. The flow rates
are controlled to achieve the desired Ge content and boron concentration in the SiGe film.
The excellent selectivity of HCDS minimizes the need for an additional etchant gas.

Methodology using DCS:

e Pre-Cleaning: Similar to the HCDS process, an ex-situ wet clean with a dilute HF dip is

performed.
 In-situ Bake: A hydrogen bake is carried out at a similar temperature range (780-800°C).
o Epitaxial Growth:

o Precursors: Dichlorosilane (DCS) as the silicon source, Germane (GeHas), and Diborane
(B2Hs).

o Etchant Gas: Hydrogen Chloride (HCI) is often co-flowed to ensure selectivity.
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[e]

Carrier Gas: Hydrogen (Hz2).

o

Temperature: 650 - 850°C.

[¢]

Pressure: Reduced pressure (e.g., 20-40 Torr).

[e]

Process: The flow rates of DCS, GeHas, B2Hs, and HCI are carefully controlled to manage
the growth rate, Ge incorporation, boron doping level, and selectivity.[10]

Logical Flow for Precursor Selection

The choice of precursor is dictated by the specific requirements of the device technology node.

Define S/D Epitaxy Requirements
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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